molecular formula C32H34N4O7S B2612376 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-13-4

6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2612376
CAS No.: 688061-13-4
M. Wt: 618.71
InChI Key: CHZWLYAGYLNGNT-UHFFFAOYSA-N
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Description

The compound 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanyl group, and subsequent functionalization with the methoxyphenyl and hexanamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its quinazolinone core.

    Medicine: As a candidate for drug development, particularly for conditions where quinazolinone derivatives have shown efficacy.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide include other quinazolinone derivatives, such as:

  • 4-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinazoline-3-carboxamide
  • 6-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinazoline-3-carboxamide

These compounds share the quinazolinone core but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

6-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O7S/c1-40-23-11-7-21(8-12-23)18-33-29(37)6-4-3-5-15-36-31(39)25-16-27-28(43-20-42-27)17-26(25)35-32(36)44-19-30(38)34-22-9-13-24(41-2)14-10-22/h7-14,16-17H,3-6,15,18-20H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZWLYAGYLNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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